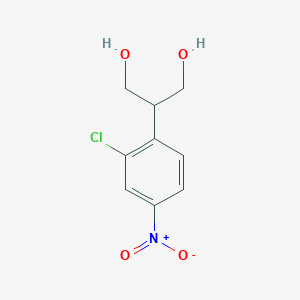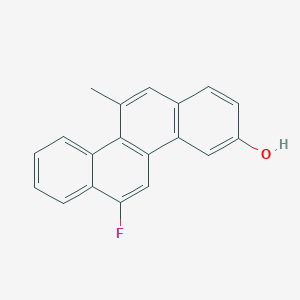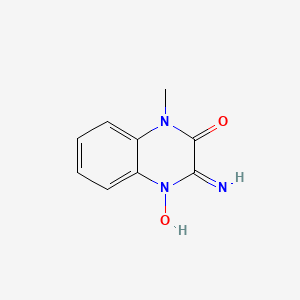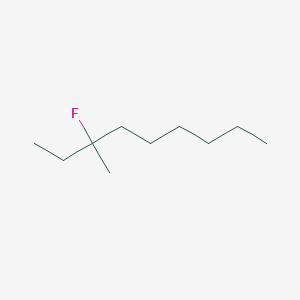
2-(2-Chloro-4-nitrophenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-nitrophenyl)propane-1,3-diol is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a nitro group, along with a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)propane-1,3-diol typically involves the nitration of 2-chlorophenylpropane-1,3-diol followed by purification steps. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction mixture is then neutralized, and the product is extracted and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amine solutions at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-(2-Chloro-4-nitrophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and diol moiety contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar structure but with an amino group instead of a chlorine atom.
2-Chloro-4-nitrophenol: Lacks the propane-1,3-diol moiety.
4-Nitrophenylpropane-1,3-diol: Lacks the chlorine atom.
Uniqueness
2-(2-Chloro-4-nitrophenyl)propane-1,3-diol is unique due to the combination of a chlorine atom, nitro group, and propane-1,3-diol moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
91748-05-9 |
|---|---|
Molecular Formula |
C9H10ClNO4 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10ClNO4/c10-9-3-7(11(14)15)1-2-8(9)6(4-12)5-13/h1-3,6,12-13H,4-5H2 |
InChI Key |
TVSXBIXTSCPVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)




![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)


![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)


![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)
